Phenylalanylisoleucine (isomer of 1328)
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Overview
Description
H-Phe-Ile-OH: , is a biologically active peptide with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is a dipeptide composed of phenylalanine (Phe) and isoleucine (Ile) linked together with a hydroxyl group (OH) at the end. It is primarily used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Phe-Ile-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: In an industrial setting, large-scale synthesis of H-Phe-Ile-OH may involve automated peptide synthesizers and optimized reaction conditions to increase yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions: H-Phe-Ile-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
H-Phe-Ile-OH is widely used in scientific research due to its biological activity. It is employed in peptide screening to identify active peptides in various biological assays. Additionally, it is used in protein interaction studies , functional analysis , and epitope screening . Its applications extend to the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which H-Phe-Ile-OH exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the biological context and the specific assay used.
Comparison with Similar Compounds
H-Phe-Ile-OH is similar to other dipeptides and tripeptides used in research and industry. Some comparable compounds include H-Phe-Phe-OH , H-Ile-Ile-OH , and H-Phe-Leu-OH . While these compounds share structural similarities, H-Phe-Ile-OH is unique in its specific amino acid sequence and biological activity.
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Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBLQDDHSDGEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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